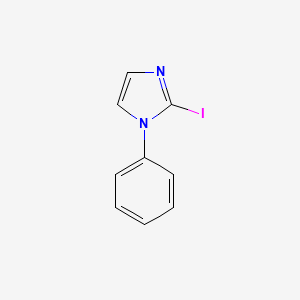

2-Iodo-1-phenyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Advanced Heterocyclic Chemistry

The imidazole scaffold, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. ajrconline.orgjopir.inresearchgate.net Its unique physicochemical properties and ability to engage in various chemical interactions make it a "privileged structure" in medicinal chemistry and materials science. ajrconline.orgnih.gov Imidazole derivatives are integral to numerous biologically active molecules, including the essential amino acid histidine, and are found in a wide array of pharmaceuticals with applications as anticancer, antifungal, and antihypertensive agents. jopir.innih.govbohrium.com

The versatility of the imidazole ring allows for extensive functionalization, enabling the synthesis of diverse and complex molecular architectures. jopir.inresearchgate.net Modern synthetic techniques, such as metal-catalyzed reactions and microwave-assisted synthesis, have further expanded the accessibility of structurally varied imidazole derivatives. jopir.inresearchgate.net The ability of the imidazole nitrogens to act as hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions, underpins their broad utility in drug design and catalysis. ajrconline.orgbohrium.com

Strategic Importance of Halogenated Imidazoles in Synthetic Transformations

The introduction of a halogen atom, such as iodine, onto the imidazole ring dramatically enhances its synthetic utility, particularly in the realm of cross-coupling reactions. rsc.orgnih.gov Halogenated imidazoles, including 2-iodo-1-phenyl-1H-imidazole, serve as key building blocks for the construction of more complex, functionalized molecules. cymitquimica.comlookchem.com The carbon-iodine bond is particularly reactive, making it an excellent leaving group in transition metal-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govderpharmachemica.com

These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. derpharmachemica.comresearchgate.net The ability to selectively functionalize the halogenated position provides a powerful tool for molecular diversification, enabling the synthesis of libraries of compounds for applications in drug discovery and materials science. rsc.orgnih.gov The reactivity of iodo-imidazoles makes them valuable precursors for creating substituted imidazoles that would be difficult to access through other synthetic routes. rsc.orgrsc.org For instance, they have been utilized in the synthesis of potent enzyme inhibitors and other biologically active compounds. google.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its role as a versatile synthetic intermediate. Its structural and chemical properties make it a valuable precursor in various chemical transformations.

Synthesis of the Precursor: The synthesis of the parent compound, 1-phenylimidazole, can be achieved through methods such as the reaction of aniline (B41778) with glyoxal (B1671930) and formaldehyde (B43269) or through palladium-catalyzed N-arylation of imidazole with aryl halides. prepchem.combiomedres.us

Iodination Methods: The introduction of iodine at the C2 position of the 1-phenyl-1H-imidazole ring is a key step. This is typically achieved through lithiation followed by quenching with iodine. For example, reacting 1-benzyl-1H-imidazole with n-butyllithium at low temperatures, followed by the addition of iodine, yields the 2-iodo derivative. rsc.org Direct iodination of imidazoles can also be accomplished using reagents like iodine monochloride or iodine in the presence of an oxidizing agent. evitachem.comlookchem.com

Applications in Synthesis: The primary application of this compound is as a substrate in cross-coupling reactions. The reactive C-I bond allows for the introduction of various substituents at the 2-position of the imidazole ring. This approach is central to creating polysubstituted imidazoles, which are scaffolds of interest in medicinal chemistry and materials science. rsc.orgrsc.org

Below is a table summarizing key properties and a typical synthesis reaction for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇IN₂ | nih.gov |

| Molecular Weight | 269.9654 Da | uni.lu |

| Melting Point | 103-104 °C | sigmaaldrich.com |

| Appearance | Yellowish white solid | rsc.org |

Interactive Data Table: Synthesis of this compound The following represents a generalized synthetic route and may not reflect optimized conditions.

| Step | Reagents & Conditions | Product | Yield | Reference |

| 1. Lithiation | 1-phenyl-1H-imidazole, n-BuLi, THF, -60 °C | 1-phenyl-1H-imidazol-2-yllithium | - | rsc.org |

| 2. Iodination | Iodine (I₂), THF, -60 °C to room temp. | This compound | 74% | rsc.org |

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive yet strictly focused overview of the chemical compound this compound. The objective is to present scientifically accurate information based on existing literature, concentrating exclusively on the chemical significance and synthetic applications of this molecule as outlined. The scope is intentionally limited to the topics covered in the preceding sections, avoiding any discussion of biological activities beyond its role as a synthetic precursor, and entirely excluding information on dosage, administration, or adverse effects. The content is structured to deliver a professional and authoritative perspective on the compound's place within contemporary organic chemistry.

Properties

CAS No. |

49572-59-0 |

|---|---|

Molecular Formula |

C9H7IN2 |

Molecular Weight |

270.07 g/mol |

IUPAC Name |

2-iodo-1-phenylimidazole |

InChI |

InChI=1S/C9H7IN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

UDESTHSCKVJTAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 1 Phenyl 1h Imidazole and Its Functional Derivatives

Direct Iodination Strategies for Imidazole (B134444) Nucleus Functionalization

Direct iodination of a pre-formed 1-phenyl-1H-imidazole ring is a common and straightforward approach to introduce an iodine atom at the C2-position. This electrophilic substitution is facilitated by the electron-rich nature of the imidazole ring.

Regioselective Iodination of 1-Phenyl-1H-imidazole Precursors

The direct iodination of 1-phenyl-1H-imidazole can be accomplished using various iodinating agents. A modified literature procedure describes the synthesis of 1-benzyl-2-iodo-1H-imidazole, which provides a relevant protocol. rsc.org In this method, 1-benzyl-1H-imidazole is treated with n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of iodine. rsc.org This process achieves lithiation at the C2 position, the most acidic proton, followed by quenching with iodine to yield the 2-iodo derivative. A similar strategy can be applied to 1-phenyl-1H-imidazole.

Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent. nih.gov For instance, the reaction of 1-phenyl-7-azaindole with NIS and potassium hydroxide (B78521) in acetonitrile (B52724) has been shown to result in 3-iodo-1-phenyl-7-azaindole. nih.gov The regioselectivity of iodination on the imidazole ring is influenced by both electronic and steric factors. The C2-position is generally the most electronically activated site for electrophilic attack.

The use of elemental iodine in the presence of a base is also a viable method. For example, treating 1-phenyl-7-azaindole with iodine has been shown to produce the 3-iodinated derivative. nih.gov The choice of base and solvent system can be critical in optimizing the yield and regioselectivity of the reaction.

| Starting Material | Reagents | Product | Reference |

| 1-Benzyl-1H-imidazole | 1. n-BuLi, THF; 2. I2 | 1-Benzyl-2-iodo-1H-imidazole | rsc.org |

| 1-Phenyl-7-azaindole | NIS, KOH, MeCN | 3-Iodo-1-phenyl-7-azaindole | nih.gov |

| 1-Phenyl-7-azaindole | I2 | 3-Iodo-1-phenyl-7-azaindole | nih.gov |

Modified Literature Procedures for Direct Halogenation

Modifications to existing halogenation protocols are often employed to improve yields and selectivity. One such modified procedure for the synthesis of 1-benzyl-2-iodo-1H-imidazole involves cooling a THF solution of 1-benzyl-1H-imidazole to -60°C before the dropwise addition of n-butyllithium. rsc.org After the addition, a THF solution of iodine is introduced at the same temperature, and the mixture is gradually warmed to room temperature. rsc.org This careful temperature control is crucial for the selective formation of the desired product. The workup involves evaporation of volatile components, dissolution in dichloromethane (B109758) (CH2Cl2), and washing with water and sodium thiosulfate (B1220275) solution to remove excess iodine. rsc.org This general methodology can be adapted for the synthesis of 2-iodo-1-phenyl-1H-imidazole from 1-phenyl-1H-imidazole.

Microwave-Assisted Synthetic Approaches to Iodoimidazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tubitak.gov.trnih.gov The synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation, often leading to shorter reaction times and higher yields compared to conventional heating methods. tubitak.gov.trnih.govmdpi.com For instance, a solvent-free, microwave-assisted ring-opening reaction of phenyl glycidyl (B131873) ether with 2-iodoimidazole (B1350194) has been reported to proceed efficiently at 120°C within one minute. mdpi.com While this example illustrates the utility of microwave assistance in reactions involving iodoimidazoles, specific microwave-assisted protocols for the direct iodination of 1-phenyl-1H-imidazole to form the 2-iodo derivative are an area of potential development. The application of microwave energy could potentially enhance the efficiency of direct iodination reactions using reagents like NIS or elemental iodine.

Transition Metal-Catalyzed Coupling and Cyclization Approaches

Transition metal catalysis offers powerful methods for the formation of carbon-iodine (C-I) and carbon-nitrogen (C-N) bonds, which are key steps in the synthesis of this compound and its functionalized analogs.

Palladium-Catalyzed Cross-Coupling Techniques for C-I Bond Formation and Functionalization

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. rsc.org While direct C-H iodination using palladium catalysis is a known transformation, its application to the specific synthesis of this compound is an area for exploration. Palladium(II)-catalyzed ortho-C-H iodination directed by a weakly coordinating amide auxiliary using molecular iodine as the sole oxidant has been developed for a range of heterocycles, including imidazoles. nih.gov This methodology highlights the potential for palladium catalysis in the regioselective iodination of imidazole derivatives.

Furthermore, the iodine atom in this compound serves as a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. nih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C2-position of the imidazole ring.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| C-H Iodination | Pd(OAc)2, CsOAc, I2 | Amide-substituted heterocycles | Ortho-iodinated heterocycles | nih.gov |

| Direct Arylation | Pd catalyst | Imidazoles, Aryl bromides | C5-arylated imidazoles | nih.gov |

Copper-Catalyzed C-N Bond Formation Reactions

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and widely used method for forming C-N bonds. acs.org This reaction is instrumental in the synthesis of N-arylimidazoles, including 1-phenyl-1H-imidazole, which is the direct precursor for the synthesis of this compound. The Chan-Evans-Lam modification of the Ullmann condensation utilizes arylboronic acids as the aryl source and can be performed under milder conditions. ub.edu

Significant progress has been made in developing more efficient copper-catalyzed N-arylation methods using various ligands and copper sources. mdpi.comfrontiersin.org For instance, CuO nanoparticles on acetylene (B1199291) black have been shown to be an effective catalyst for the N-arylation of a variety of nitrogen-containing heterocycles with aryl halides. mdpi.com These advancements provide robust and versatile routes to the 1-phenyl-1H-imidazole scaffold, which can then be subjected to direct iodination as described previously.

| Arylating Agent | Catalyst System | Substrates | Product | Reference |

| Aryl Halides | CuI, Ligand, Base | Imidazole, Aryl Halide | N-Arylimidazole | acs.org |

| Arylboronic Acids | Cu(OAc)2, Pyridine (B92270) | Imidazole, Arylboronic Acid | N-Arylimidazole | ub.edu |

| Aryl Halides | CuO/Acetylene Black, KOtBu | Imidazole, Aryl Halide | N-Arylimidazole | mdpi.com |

Strategies Utilizing Denitrogenative Transformations

Denitrogenative transformations, which involve the extrusion of a dinitrogen molecule (N₂), are a powerful tool for ring-opening and rearrangement reactions, particularly in the synthesis of imidazoles from triazole precursors.

Acid-Mediated Ring Opening and Cyclization of 5-Amino-1,2,3-Triazole Derivatives

A notable strategy for synthesizing functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This method begins with the intramolecular cyclization of a starting material like 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazole. Under acidic conditions, this is followed by the opening of the triazole ring. mdpi.com The loss of nitrogen gas drives the reaction forward, leading to the formation of a reactive intermediate that subsequently cyclizes to form the imidazole ring. mdpi.com For example, heating 5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole in the presence of concentrated hydrochloric acid and an alcohol can yield the corresponding 2-substituted imidazole derivative in good yields. mdpi.com

In Situ Carbene Intermediate Insertion in Imidazole Formation

The mechanism of the acid-mediated transformation of 5-amino-1,2,3-triazoles is proposed to involve the in-situ formation of a carbene intermediate. mdpi.comnih.gov Following the acid-induced ring opening and elimination of nitrogen from the triazole, a diazo compound intermediate is formed. This diazo compound then loses N₂ to generate a carbene. mdpi.com This highly reactive carbene intermediate can then undergo insertion into the O-H bond of a solvent molecule, such as an alcohol, to afford the final 2-substituted imidazole product. mdpi.com This pathway is an alternative to transition-metal-catalyzed reactions that also proceed through carbene intermediates generated from triazoles. researchgate.netsnnu.edu.cnacs.org

Metal-Free and Green Chemistry Approaches in Iodoimidazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. mdpi.comrasayanjournal.co.in

For the synthesis of iodoimidazoles and related compounds, metal-free approaches are highly desirable as they avoid the use of precious and often toxic transition metal catalysts. mdpi.com Molecular iodine (I₂) itself can serve as a mild and inexpensive catalyst for the synthesis of substituted imidazoles. acs.orgresearchgate.net For example, a one-pot synthesis of 1,2,4,5-tetraarylimidazoles can be efficiently catalyzed by molecular iodine. researchgate.net Another green approach is the use of electrochemical synthesis, where an electric current drives the reaction, eliminating the need for chemical oxidants or reductants. chinesechemsoc.orgchinesechemsoc.org This method has been applied to C-H functionalization reactions of aryl iodides, offering a sustainable pathway to complex molecules under mild conditions. chinesechemsoc.orgchinesechemsoc.org Furthermore, solvent-free and microwave-assisted syntheses are gaining traction as they reduce reaction times and environmental impact. mdpi.commdpi.com

Divergent Synthesis of Poly-Iodinated Imidazole Scaffolds (e.g., Diiodo-phenyl-1H-imidazole)

Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is highly efficient for exploring chemical space and generating diverse molecular scaffolds. whiterose.ac.uk

The synthesis of poly-iodinated imidazole scaffolds, such as diiodo-phenyl-1H-imidazole, can be achieved through methods that allow for controlled, sequential iodination or by using precursors with multiple reaction sites. For example, a "stitching" annulation strategy can be employed to build complex heterocyclic systems. whiterose.ac.uk Starting with a core structure containing several reaction handles, a toolkit of cyclization reactions can be applied to generate diverse scaffolds. whiterose.ac.uk Another approach involves the direct iodination of an imidazole scaffold. For instance, reacting a suitable precursor with iodine and a base like sodium bicarbonate can introduce an iodine atom onto the ring system. whiterose.ac.uk While specific examples for the divergent synthesis of diiodo-phenyl-1H-imidazole are not extensively detailed in the provided search results, the principles of divergent synthesis and methods for iodination provide a clear pathway for achieving such poly-iodinated structures.

Functional Group Tolerance and Substrate Scope in Synthesis Protocols

The utility of a synthetic method is largely determined by its substrate scope and tolerance for various functional groups. A robust protocol should be applicable to a wide range of starting materials without affecting sensitive functional groups.

Many modern synthetic methods for iodoimidazoles exhibit good to excellent functional group tolerance. For example, electrochemical C-H/C-H coupling with aryl iodides is compatible with esters, nitriles, mesyl groups, and halogens. chinesechemsoc.org Similarly, copper-promoted annulation reactions for synthesizing 2-halogenated imidazo[1,2-a]pyridines tolerate a variety of substrates. researchgate.net In the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridines, acetophenone (B1666503) derivatives with both electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups are suitable, although electron-donating groups tend to give better yields. acs.org The acid-mediated denitrogenative synthesis of imidazoles also shows good functional group compatibility. nih.gov However, some methods have limitations; for instance, certain palladium-catalyzed reactions may fail with substrates bearing a bromine atom. researchgate.net

The table below summarizes the substrate scope for a representative iodine-mediated multicomponent reaction. acs.org

| Entry | 2-Amino Pyridine | Acetophenone Derivative | Yield (%) |

| 1 | 2-aminopyridine | 4-chloroacetophenone | 85 |

| 2 | 2-aminopyridine | 2-hydroxyacetophenone | 82 |

| 3 | 2-aminopyridine | 4-hydroxyacetophenone | 84 |

| 4 | 2-aminopyridine | 4-methoxyacetophenone | 88 |

| 5 | 2-aminopyridine | 4-bromoacetophenone | 86 |

| 6 | 2-aminopyridine | 4-nitroacetophenone | 80 |

| 7 | 4-methyl-2-aminopyridine | 4-chloroacetophenone | 84 |

| 8 | 4-methyl-2-aminopyridine | 4-methoxyacetophenone | 87 |

This data illustrates the versatility of the method with various substituted starting materials.

Reaction Mechanisms and Mechanistic Investigations of 2 Iodo 1 Phenyl 1h Imidazole

Mechanistic Pathways of Iodine Substitution Reactions on the Imidazole (B134444) Ring

The substitution of iodine on the imidazole ring is a key transformation for the functionalization of this heterocycle. In the case of 2-iodo-1-phenyl-1H-imidazole, the iodine atom at the C-2 position is susceptible to substitution through various mechanisms.

The synthesis of iodo-imidazoles can be achieved through several methods, including the direct iodination of the imidazole ring. For instance, starting with 1-methyl-2-phenylimidazole, iodination can be performed using iodine or iodine monochloride under acidic conditions to introduce an iodine atom. smolecule.com Microwave-assisted synthesis offers a more efficient alternative, enhancing reaction rates and yields. smolecule.com

The iodine atom on the imidazole ring can be replaced by various nucleophiles. These nucleophilic substitution reactions are fundamental to the utility of this compound as a building block in organic synthesis. evitachem.com The reactivity of the C-I bond allows for the introduction of a wide range of functional groups.

Radical Processes and Photochemical Reactivity of Imidazolyl Radicals

Radical reactions involving the imidazol-2-yl radical, derived from this compound, provide a powerful tool for the construction of fused-ring systems. These processes can be initiated both thermally and photochemically.

Intramolecular Aromatic Substitutions via Imidazol-2-yl Radical Intermediates

The imidazol-2-yl radical can undergo intramolecular homolytic aromatic substitution (HAS) to form new carbon-carbon bonds. nih.govnih.gov This type of reaction is particularly useful for synthesizing polycyclic imidazole derivatives. Photochemical methods for generating the imidazol-2-yl radical have been shown to be more efficient than those using chemical initiators like tributyltin hydride (Bu3SnH). nih.govresearchgate.net These photochemical reactions can lead to five-, six-, and seven-membered ring cyclizations from precursors like 2-iodo-1-(ω-arylalkyl)-1H-benzimidazoles. researchgate.net

A plausible mechanism for such a radical cascade reaction involves the initial generation of a radical which then adds to a terminal alkene to form an intermediate radical. acs.org This intermediate subsequently undergoes intramolecular radical addition or cyclization. acs.org

Influence of Reaction Conditions on Radical Cyclization Outcomes

The outcome of radical cyclization reactions is highly dependent on the reaction conditions. Factors such as the method of radical generation (photochemical vs. chemical), the solvent, and the presence of additives can influence the regioselectivity and yield of the cyclized products. nih.govwarwick.ac.uk For instance, in some cases, a 6-endo-trig cyclization may be favored over a 5-exo-trig cyclization due to the relative stability of the resulting radical intermediates. nih.gov The addition of radical scavengers like TEMPO can be used to probe the mechanism and in some cases, can be critical to achieving the desired cyclization product. nih.govrsc.org

The electronic properties of the substituents on the imidazole ring and the tethered aromatic ring can also significantly impact the cyclization outcome. acs.orgmdpi.com Electron-donating or withdrawing groups can alter the stability of the radical intermediates and transition states, thereby influencing the reaction pathway. mdpi.com

Electrophilic and Nucleophilic Reactions of the Imidazole Heterocycle

The imidazole ring in this compound can participate in both electrophilic and nucleophilic reactions, showcasing its versatile chemical nature.

The imidazole ring is generally susceptible to electrophilic attack. uobabylon.edu.iq The phenyl group attached to the nitrogen atom can also undergo electrophilic aromatic substitution, further expanding the synthetic possibilities. smolecule.com The nitrogen atoms within the imidazole ring possess lone pairs of electrons, allowing them to act as nucleophiles in various reactions, including nucleophilic addition. smolecule.com

The iodine atom at the C-2 position makes this carbon susceptible to nucleophilic attack, leading to substitution of the iodine. This reactivity is a cornerstone of its use in cross-coupling reactions. smolecule.comevitachem.com

Transition Metal-Mediated Reaction Mechanisms Involving this compound

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of this compound. These reactions typically proceed through a series of well-defined elementary steps.

Oxidative Addition and Reductive Elimination Pathways in Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. caltech.edu The generally accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl iodide (in this case, this compound) to a low-valent palladium(0) complex. caltech.eduacs.org This step involves the insertion of the palladium into the carbon-iodine bond, forming a palladium(II) intermediate. The oxidative addition is often the rate-determining step in the catalytic cycle. nih.gov The regioselectivity of this step is influenced by the electronic properties of the carbon atom bearing the halogen. researchgate.net

Reductive Elimination: Following transmetalation (where another organic group is transferred to the palladium center), the two organic fragments are coupled together in the reductive elimination step. nih.gov This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. caltech.edu The reductive elimination from cis-complexes is a key step, and the nature of the ligands on the palladium and the solvent can significantly influence its rate. osti.gov

The table below summarizes the key mechanistic steps in palladium-catalyzed cross-coupling reactions involving this compound.

| Mechanistic Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the C-I bond of this compound. | Pd(0) complex, Pd(II)-aryl-iodide complex |

| Transmetalation | An organometallic coupling partner transfers its organic group to the palladium(II) complex. | Pd(II)-aryl-iodide complex, Organometallic reagent |

| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Pd(II)-di-organic complex, Coupled product, Pd(0) complex |

This detailed understanding of the reaction mechanisms allows for the rational design of catalysts and reaction conditions to achieve desired synthetic outcomes.

Formation and Reactivity of Metallocarbene and Organopalladium Intermediates

The transformation of this compound often proceeds through highly reactive intermediates, such as organopalladium complexes and, in related systems, metallocarbenes.

Organopalladium Intermediates: The carbon-iodine bond at the C2 position of the imidazole ring is a prime site for oxidative addition with low-valent transition metals, particularly palladium(0) complexes. This step is fundamental to a wide range of cross-coupling reactions. The oxidative addition of a Pd(0) catalyst to the C-I bond of this compound forms a square planar Pd(II) organometallic intermediate. This organopalladium(II)-imidazole complex is the cornerstone of powerful C-C and C-N bond-forming reactions.

The subsequent reactivity of this intermediate is diverse. For instance, in Suzuki-Miyaura coupling reactions, the organopalladium(II) intermediate undergoes transmetalation with an organoboron reagent. nih.gov This is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst, completing the catalytic cycle. researchgate.net Similarly, in Buchwald-Hartwig amination, the intermediate reacts with an amine, often in the presence of a base, to form a new C-N bond. nih.gov The stability and reactivity of these palladium intermediates are influenced by the choice of ligands on the palladium catalyst, which can prevent catalyst deactivation, especially when working with nitrogen-containing heterocycles like imidazoles. mit.edu

A key reaction involving an organopalladium intermediate is the hydroarylation of alkynes. In a model system, an ortho-alkynyl benzaldehyde (B42025) derivative is first converted into an imidazolidine. Reaction with an aryl halide and a Pd(0) catalyst generates an (aryl)Pd(II) intermediate, which can then insert an alkyne. A subsequent intramolecular hydride transfer leads to a Pd(II)-hydride species, which upon reductive elimination, yields the final hydroarylated product. acs.org

Metallocarbene Intermediates: While direct formation of a metallocarbene from this compound is not a common pathway, imidazole derivatives are central to reactions that do involve such species. Metallocarbenes are typically generated from the catalytic decomposition of diazocarbonyl compounds or the ring-opening of strained rings like 1,2,3-triazoles. mdpi.comualberta.ca These high-energy metallocarbene species are highly electrophilic and can be intercepted by various nucleophiles. ualberta.ca Imidazole derivatives can be synthesized via the reaction of metallocarbenes. For example, gold-catalyzed reactions of N-iminylsulphilimine with ynamides proceed through a nitrene transfer mechanism to afford 4-amino substituted imidazoles. rsc.org This highlights the role of imidazole-containing structures in the broader context of metallocarbene chemistry, where the imidazole ring itself can be constructed through these reactive intermediates.

| Intermediate Type | Precursor Example | Formation Reaction | Key Subsequent Reaction | Ref. |

| Organopalladium(II) | This compound | Oxidative Addition of Pd(0) | Transmetalation (Suzuki), Amine Coupling (Buchwald-Hartwig) | nih.govresearchgate.net |

| (Alkenyl)Pd(II) | ortho-alkynyl benzaldehydes | Carbometallation | Intramolecular Hydride Shift | acs.org |

| Rhodium Iminocarbene | 1,2,3-Triazole | Diazo Decomposition/Ring Opening | Nucleophilic Attack | ualberta.ca |

| Gold Carbene | Ynamide & N-iminylsulphilimine | Gold-Catalyzed [3+2] Addition | Cyclization to form Imidazole Ring | rsc.org |

Catalytic Cycles in C-H Activation and Functionalization Utilizing Imidazole Directing Groups

The imidazole moiety, particularly the N-phenyl-1H-imidazole scaffold, is an effective directing group in transition-metal-catalyzed C-H activation and functionalization. The nitrogen atom at the N-3 position of the imidazole ring can coordinate to a metal center, positioning the catalyst in proximity to specific C-H bonds on the phenyl ring, typically enabling ortho-functionalization.

A general catalytic cycle for this process, often involving rhodium (Rh) or ruthenium (Ru) catalysts, can be described as follows:

Coordination: The cycle begins with the coordination of the imidazole nitrogen atom to the metal catalyst, such as a Rh(III) or Ru(II) species.

C-H Activation/Metalation: This coordination facilitates the cleavage of a C-H bond, usually at the ortho-position of the phenyl group, through a concerted metalation-deprotonation (CMD) pathway. This forms a five-membered rhodacycle or ruthenacycle intermediate.

Substrate Coordination and Insertion: The coupling partner (e.g., an alkyne or an alkene) coordinates to the metal center of the cyclometalated intermediate. This is followed by migratory insertion of the coupling partner into the metal-carbon bond.

Reductive Elimination/Product Release: The cycle is completed by reductive elimination, which forms the new C-C bond of the functionalized product and releases it from the metal center.

Catalyst Regeneration: The metal catalyst is regenerated, often through an oxidative step, allowing it to re-enter the catalytic cycle.

This strategy has been successfully applied in the synthesis of various complex molecules. For example, Rh(III)-catalyzed C-H activation of aryl imidates allows for tunable reactions with cyclic 1,3-diones, leading to diverse nitrogen-containing heterocycles. acs.org Mechanistic studies, including kinetic isotope effect experiments, suggest that the C-H bond activation step is often the rate-determining step in the entire catalytic cycle. acs.org Similarly, cobalt catalysts have been used for the C-H activation of arenes directed by (benz)imidazole groups for the synthesis of polyheteroarenes via oxidative annulation with diarylacetylenes. researchgate.net The imidazole ring acts as an internal directing group that can be maintained or transformed in the final product, enhancing the synthetic utility of this approach. acs.orgoup.com

| Catalyst System | Directing Group | Coupling Partner | Product Type | Key Feature | Ref. |

| [Cp*Rh(III)] | Aryl Imidate | Cyclic 1,3-dione | Aryl nitriles, Heterocycles | Tunable selectivity based on solvent and substrate | acs.org |

| [Ru(II)] | 2-Aroyl-imidazole | Aryl Bromide | ortho-Arylated Imidazoles | Imidazole acts as a masked ester and directing group | oup.com |

| [Co(III)] | 2-Arylbenzimidazole | Diarylacetylene | Polyheteroarenes | Oxidative annulation via C-H and N-H activation | researchgate.net |

| [Pd(II)] | N-methoxy amide | Aryl Iodide | ortho-Arylated Amides | Overcomes catalyst poisoning by other heterocycles | nih.gov |

Computational Probing of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving imidazole derivatives. These studies provide detailed energetic landscapes of reaction pathways, including the structures and relative energies of reactants, intermediates, transition states, and products.

For reactions involving this compound, computational models can predict the feasibility of different mechanistic steps. For instance, in palladium-catalyzed cross-coupling reactions, DFT calculations can model the oxidative addition of the C-I bond to a Pd(0) complex. These calculations help in understanding the energy barriers associated with this crucial step and how they are influenced by the ligands on the palladium catalyst. researchgate.net

In the context of C-H activation, computational studies have been used to analyze the thermodynamics and kinetics of cyclometalation. DFT calculations can compare the energy barriers for C-H activation at different positions of the phenyl ring, confirming the preference for ortho-metalation when directed by the imidazole group. These models can also shed light on the nature of the transition state, for example, by distinguishing between different proposed mechanisms like concerted metalation-deprotonation (CMD) versus oxidative addition/reductive elimination pathways. csic.es

A study on the formation of heterocyclic disulfonium dications from the reaction of 1,3-benzothiazole-2-thiol (B7764131) with 1-iodopropan-2-one used DFT B3LYP level of theory to analyze the potential energy surface. researchgate.net The calculations revealed a multi-step domino process and showed that the stabilization of the final salt product is achieved through a thermodynamically controlled reaction with molecular iodine to form a stable triiodide anion structure. researchgate.net Similar computational approaches are applied to design new inhibitors and predict their binding modes, as seen in the computer-aided design of 2,5(6)-substituted benzimidazole (B57391) derivatives as potential inhibitors for E. coli DNA Gyrase B, where docking studies predicted key interactions with target residues. nih.gov These computational insights are vital for rational catalyst design and the optimization of reaction conditions to achieve higher efficiency and selectivity.

| System Studied | Computational Method | Key Findings | Ref. |

| Pyrazole (B372694)/Indazole Carbamic Acid Formation | DFT | Formation of indazole-1-carbamic acid is favored over pyrazole derivatives. | csic.es |

| Fused Heterocycle Formation | DFT B3LYP | Revealed two probable isomeric pathways for the reaction of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodopropan-2-one. | researchgate.net |

| E. coli DNA Gyrase B Inhibitors | Docking Studies | Predicted that 2,5(6)-substituted benzimidazoles have key hydrogen bond interactions with Asn46, Asp73, and Asp173 residues. | nih.gov |

| Pyrrolo[1,2-d]tetrazoles | GIAO/B3LYP/6-311++G(d,p) | Clarified conflicting structural assignments by combining NMR data with theoretical calculations of chemical shifts. | csic.es |

Advanced Applications in Organic Synthesis and Materials Science

2-Iodo-1-phenyl-1H-imidazole as a Versatile Synthetic Building Block

The strategic placement of the iodo and phenyl substituents on the imidazole (B134444) ring makes this compound a highly valuable precursor for the construction of more complex molecular structures.

Precursor for Complex Heterocyclic Architectures

The imidazole ring is a fundamental structural motif in numerous biologically active compounds and functional materials. ontosight.aimdpi.com this compound serves as an excellent starting point for the synthesis of diverse and complex heterocyclic systems. The carbon-iodine bond is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the imidazole ring. This reactivity is crucial for building intricate molecular frameworks that are often difficult to access through other synthetic routes. For instance, derivatives of 2-iodoimidazole (B1350194) can be utilized in the preparation of novel compounds for applications in crop protection and as plant growth regulators. google.com The ability to functionalize the C-5 position of N-methylated imidazoles, starting from iodo-imidazole precursors, has been demonstrated in the synthesis of marine natural products. researchgate.net

Role in Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. scirp.org this compound and its derivatives are valuable participants in such reactions. For example, palladium-catalyzed three-component reactions involving aryl halides, isocyanides, and diamines have been developed to synthesize 2-aryl-2-imidazolines. acs.org While this specific example doesn't directly use this compound, the principle highlights the utility of halogenated imidazoles in MCRs. The reactivity of the iodo-group allows for its involvement in sequential catalytic cycles, leading to the rapid construction of highly substituted imidazole-containing products. Molecular iodine itself has been shown to catalyze the synthesis of various substituted imidazoles and imidazopyridines through multicomponent strategies. researchgate.net

Introduction of Phenyl and Iodo Substituents into Target Molecules

The presence of both a phenyl group and an iodine atom allows this compound to act as a bifunctional reagent, capable of introducing these specific fragments into target molecules. The phenyl group can influence the electronic properties and steric environment of the final product, while the iodine atom serves as a handle for further synthetic transformations. This dual functionality is particularly useful in the design and synthesis of molecules with tailored properties for applications in medicinal chemistry and materials science. For example, the iodo-substituent on an imidazole ring can be strategically replaced or used to direct further reactions, as seen in the synthesis of various functionalized imidazoles. researchgate.net

Employment in Catalysis

The structural characteristics of this compound also lend themselves to applications in catalysis, both as a directing group and as a precursor to catalytically active species.

Directing Group Functionality in Site-Selective C-H Activation Reactions

C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. acs.org The imidazole core of this compound can act as a directing group, guiding a metal catalyst to a specific C-H bond and enabling site-selective reactions. mdpi.comrsc.org The nitrogen atoms of the imidazole ring can coordinate to a metal center, positioning the catalyst in proximity to a particular C-H bond on the phenyl ring or another part of the molecule. This directed approach allows for precise control over the regioselectivity of the functionalization, a significant challenge in traditional synthetic methods. For instance, the arylation of imidazoles via C-H bond activation has been demonstrated, highlighting the directing ability of the imidazole moiety. encyclopedia.pub

Ligand Precursor for N-Heterocyclic Carbene (NHC) Complexes in Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern organometallic chemistry and homogeneous catalysis, serving as highly effective ligands for a variety of transition metals. beilstein-journals.org this compound can be converted into its corresponding imidazolium (B1220033) salt, which is a direct precursor to an N-heterocyclic carbene. acs.org Deprotonation of the imidazolium salt generates the NHC, which can then be coordinated to a metal center to form a catalytically active complex. These NHC complexes have shown remarkable activity and stability in a wide range of catalytic transformations, including cross-coupling reactions and C-H activation. mdpi.comacs.org The iodo-substituent on the imidazole backbone can also be involved in the formation of the metal complex, as demonstrated in the synthesis of NHC complexes through oxidative addition of a C-I bond. acs.org

Below is a table summarizing the key applications of this compound discussed in this article.

| Application Area | Specific Role of this compound | Key Transformations/Concepts |

| Synthetic Building Block | Precursor for complex heterocyclic architectures | Cross-coupling reactions at the C-I bond |

| Role in multi-component and domino reactions | Efficient one-pot synthesis of complex molecules | |

| Introduction of phenyl and iodo substituents | Bifunctional reagent for targeted synthesis | |

| Catalysis | Directing group in C-H activation | Site-selective functionalization of C-H bonds |

| Ligand precursor for NHC complexes | Formation of catalytically active metal-NHC complexes |

Functional Material Precursors and Advanced Materials Development

The strategic placement of a reactive iodine atom at the 2-position of the 1-phenyl-1H-imidazole core transforms the molecule from a simple heterocycle into a versatile building block for advanced functional materials. The carbon-iodine bond serves as a highly effective "handle" for a variety of cross-coupling reactions, enabling the construction of complex, high-performance organic and hybrid material systems. This reactivity is central to its application as a precursor in the development of materials for optoelectronics and advanced polymers.

Potential in Optoelectronic and Optical Applications

The imidazole scaffold is a fundamental component in the design of functional molecules for optoelectronics, finding use in applications ranging from dyes for solar cells to materials for organic light-emitting diodes (OLEDs). rsc.org Imidazole derivatives are recognized for their desirable electrochemical and photoluminescent properties, good thermal stability, and the ease with which their structure can be modified. nih.gov The 1-phenyl-1H-imidazole framework, in particular, is a constituent of various materials used as hosts in phosphorescent OLEDs (PhOLEDs) and as fluorescent emitters. rsc.orgmdpi.com

This compound is a key intermediate for synthesizing more complex, π-conjugated systems required for these applications. The C-I bond is readily activated by transition metal catalysts (e.g., palladium or copper) to participate in cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the covalent linking of the imidazole core to other aromatic or unsaturated moieties, extending the π-conjugation and tuning the resulting material's electronic and photophysical properties. For instance, coupling reactions involving related iodo-substituted heterocycles like 2-iodo-benzo[d]imidazole have been successfully used to synthesize novel bi-imidazole structures with unique optical characteristics. researchgate.net

By carefully selecting the coupling partners, derivatives of this compound can be engineered to function as:

Host Materials: For PhOLEDs or Thermally Activated Delayed Fluorescence (TADF) based OLEDs, where they form a matrix for phosphorescent or TADF emitters. rsc.org

Fluorescent Emitters: The extended conjugation can lead to molecules that exhibit strong fluorescence with high quantum yields, making them suitable for use as the emissive layer in OLEDs. mdpi.com

Charge Transport Materials: The inherent electron-deficient nature of the imidazole ring can be harnessed to create electron-transporting materials, while functionalization with electron-donating groups can impart hole-transporting properties. researchgate.net

The photophysical properties of materials derived from the phenyl-imidazole core are highly dependent on the final molecular structure. The table below presents data for related, more complex imidazole derivatives to illustrate the optical characteristics achievable from this structural family.

| Compound Type | Derivative Example | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Application/Context | Reference |

|---|---|---|---|---|---|---|

| Benzimidazole (B57391) Derivative | 1tCzBzCN | 294, 300-350 | 485 (in film) | - | Host material for TADF-OLEDs | rsc.org |

| Phenanthroimidazole Derivative | PK1 | 372-386 | 440-465 | - | Fluorescent Emitter | mdpi.com |

| Phenanthroimidazole Derivative | PK2 | ~380 | 495-564 | - | Fluorescent Emitter | mdpi.com |

| Zinc(II) Complex | ZnCl2(ImL1)2 | ~260, 310, 380 | 481 (solid state) | - | Potential Optoelectronic Material | nih.gov |

Fabrication of Hybrid Systems and Advanced Polymer Structures

The utility of this compound extends beyond small molecules into the realm of macromolecular engineering. Its reactive C-I bond makes it an ideal monomer or precursor for the synthesis of advanced polymers and hybrid organic-inorganic materials with tailored properties. nih.govacs.org

The development of functional polymers often relies on step-growth polymerization of monomers containing reactive functional groups. A powerful analogy for the potential of this compound is the synthesis of poly(5-iodo-1,2,3-triazole)s. acs.org In this process, an iodo-substituted monomer undergoes copper-catalyzed cycloaddition polymerization. The resulting polymer contains repeating iodotriazole units, which serve as versatile platforms for post-polymerization modification via palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings. acs.org

Similarly, this compound could be incorporated into polymer backbones through various polycondensation strategies. For example, after conversion to a diboronic ester derivative, it could undergo Suzuki polycondensation with a di-halogenated comonomer to produce fully aromatic polymers. The resulting poly(1-phenyl-1H-imidazole)s would be expected to possess high thermal stability and unique electronic properties suitable for advanced applications.

Furthermore, the imidazole nucleus is an excellent ligand for coordinating with metal ions, a property that can be exploited to create hybrid organic-inorganic systems. nih.gov this compound can serve as a precursor to such materials by first using a cross-coupling reaction to introduce a chelating group (e.g., a bipyridine or phenanthroline unit) at the 2-position. The resulting functionalized molecule can then coordinate with metal centers (e.g., Zn(II), Cu(I), Ir(III)) to form discrete metallo-supramolecular assemblies or extended coordination polymers. These hybrid materials can merge the processability and optical properties of the organic component with the catalytic or magnetic properties of the inorganic metal center.

The concept of post-polymerization functionalization allows for the creation of a diverse library of materials from a single parent polymer, as illustrated in the table below, which is based on the reactions of analogous iodo-substituted polymers. acs.org

| Starting Polymer Unit | Reaction Type | Reagents | Resulting Functionalized Unit | Potential Property Change | Reference |

|---|---|---|---|---|---|

| -[-Poly(this compound)-]- (Hypothetical) | Suzuki Coupling | Arylboronic acid, Pd catalyst | -[-Poly(2-aryl-1-phenyl-1H-imidazole)-]- | Modified solubility, altered emission wavelength | acs.org |

| -[-Poly(this compound)-]- (Hypothetical) | Heck Coupling | Alkene (e.g., styrene), Pd catalyst | -[-Poly(2-alkenyl-1-phenyl-1H-imidazole)-]- | Increased conjugation, modified refractive index | acs.org |

| -[-Poly(this compound)-]- (Hypothetical) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | -[-Poly(2-alkynyl-1-phenyl-1H-imidazole)-]- | Rigidified backbone, enhanced electronic communication | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Iodo-1-phenyl-1H-imidazole. Both ¹H and ¹³C NMR spectra provide critical information for assigning the positions of atoms within the molecule.

In a study utilizing a 400 MHz spectrometer with DMSO-d6 as the solvent, the proton (¹H) NMR spectrum of a related compound, 1-benzyl-2-iodo-1H-imidazole, showed distinct signals corresponding to the different protons in the molecule. rsc.org For instance, the benzyl (B1604629) protons appeared as a singlet at 5.16 ppm, while the aromatic protons of the phenyl group and the imidazole (B134444) ring protons resonated in the region of 7.01 to 7.46 ppm. rsc.org

The carbon-¹³ (¹³C) NMR spectrum, recorded at 100 MHz in the same solvent, revealed characteristic chemical shifts for the carbon atoms. rsc.org The observed signals were at 51.22, 124.35, 127.08, 127.74, 132.02, and 136.97 ppm, which can be assigned to the specific carbon environments within the 1-benzyl-2-iodo-1H-imidazole structure. rsc.org While this data is for a closely related benzyl derivative, it provides a strong basis for interpreting the spectra of this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity/Assignment |

|---|---|---|

| ¹H | 5.16 | s, CH₂ |

| ¹H | 7.01 | m, Ar-H |

| ¹H | 7.16 | m, Ar-H |

| ¹H | 7.36 | m, Ar-H |

| ¹H | 7.46 | m, Ar-H |

| ¹³C | 51.22 | - |

| ¹³C | 124.35 | - |

| ¹³C | 127.08 | - |

| ¹³C | 127.74 | - |

| ¹³C | 132.02 | - |

| ¹³C | 136.97 | - |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an essential tool for confirming the molecular formula and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₉H₇IN₂. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which can confirm the elemental composition. For the related 1-benzyl-2-iodo-1H-imidazole, the calculated mass for the protonated molecule [M+H]⁺ is 284.9883, with an observed value of 284.9878, demonstrating high accuracy. rsc.org

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu These predictions can be valuable for identification in ion mobility-mass spectrometry experiments. For example, the predicted CCS for the [M+H]⁺ adduct is 135.4 Ų. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 270.97268 | 135.4 |

| [M+Na]⁺ | 292.95462 | 137.8 |

| [M-H]⁻ | 268.95812 | 132.6 |

| [M+NH₄]⁺ | 287.99922 | 150.2 |

| [M+K]⁺ | 308.92856 | 140.6 |

| [M+H-H₂O]⁺ | 252.96266 | 124.1 |

| [M+HCOO]⁻ | 314.96360 | 154.3 |

| [M+CH₃COO]⁻ | 328.97925 | 145.2 |

| [M+Na-2H]⁻ | 290.94007 | 130.9 |

| [M]⁺ | 269.96485 | 132.5 |

| [M]⁻ | 269.96595 | 132.5 |

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound was not found in the search results, analysis of the closely related compound 4,5-Diiodo-2-phenyl-1H-imidazole provides valuable insights into the expected solid-state structure and intermolecular interactions. iucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the crystal structure of 4,5-Diiodo-2-phenyl-1H-imidazole, molecules are connected via N—H⋯N hydrogen bonds, forming zigzag chains. iucr.org This type of hydrogen bonding is a common and significant interaction in imidazole-containing structures. Halogen bonding, specifically I···I interactions, also plays a role in the crystal packing, linking the linear chains. iucr.org The interplay between hydrogen and halogen bonds is a key feature in the solid-state assembly of iodo-substituted imidazoles. acs.org

Conformational Analysis and Torsional Angles of the Phenyl and Imidazole Rings

The relative orientation of the phenyl and imidazole rings is a crucial conformational feature. In 4,5-Diiodo-2-phenyl-1H-imidazole, the interplanar angles between the imidazole and phenyl rings in the two symmetry-independent molecules are 16.35(3)° and 17.48(6)°. iucr.org This indicates a non-coplanar arrangement, which is likely due to steric hindrance between the rings.

Polymorphism and Crystal Packing Phenomena

The existence of multiple crystalline forms, or polymorphism, is a known phenomenon for iodo-imidazole derivatives. For instance, 2,4,5-triiodo-1H-imidazole exhibits at least three polymorphs, which differ in their hydrogen and halogen bonding patterns. acs.org This suggests that this compound may also exhibit polymorphism, with different crystal packing arrangements influenced by subtle variations in intermolecular forces.

Electronic and Vibrational Spectroscopy for Molecular Insights (e.g., UV-Vis, IR, Raman)

Electronic and vibrational spectroscopy provide further details about the molecular structure and bonding within this compound.

UV-Vis Spectroscopy: The UV-visible absorption spectra of imidazole derivatives typically show characteristic bands. For a series of D-π-A type imidazole derivatives, high-energy bands were observed around 290 nm and lower energy bands appeared near 380 nm in DMF. nih.gov The absorption spectra of some imidazole-fused heterocycles have also been studied, with photophysical properties showing potential for applications in materials chemistry. beilstein-archives.org

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search of available scientific literature, no specific computational and theoretical chemistry studies were found for the compound “this compound.”

Therefore, it is not possible to provide a detailed article with research findings and data tables for the requested sections and subsections, which include:

Computational and Theoretical Chemistry Studies

Reaction Pathway Elucidation and Mechanistic Probing

Solvent Effects on Reaction Energetics and Mechanisms

While computational studies have been conducted on various other imidazole (B134444) derivatives, the strict requirement to focus solely on "2-Iodo-1-phenyl-1H-imidazole" prevents the inclusion of that information in this article. The scientific community has not published research that would allow for a thorough and accurate discussion of the specific computational and theoretical aspects of this particular compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectroscopic parameters of molecules like this compound. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to estimate the chemical shifts that would be observed in an experimental NMR spectrum.

Theoretical calculations on related phenyl-imidazole derivatives have demonstrated the utility of DFT in predicting both ¹H and ¹³C NMR chemical shifts. For instance, studies on 4-(4-fluoro-phenyl)-1H-imidazole and other styryl imidazole derivatives have shown a good correlation between calculated and experimental NMR data. researcher.liferesearchgate.net These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often with the B3LYP functional and a suitable basis set such as 6-311G(d,p). researcher.life

For this compound, a similar computational approach would be expected to provide accurate predictions of its NMR spectrum. The calculations would likely reveal the influence of the iodine substituent at the C2 position and the phenyl group at the N1 position on the electronic environment of the imidazole ring protons and carbons. It is anticipated that the iodine atom would cause a significant downfield shift for the adjacent carbon atom (C2) due to the heavy atom effect. The phenyl group's orientation relative to the imidazole ring would also influence the chemical shifts of the imidazole protons through anisotropic effects.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations and comparison with similar compounds, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~90-100 |

| C4 | ~7.2-7.4 | ~122-124 |

| C5 | ~7.0-7.2 | ~129-131 |

| Phenyl-C1' | - | ~135-137 |

| Phenyl-C2'/C6' | ~7.5-7.7 | ~128-130 |

| Phenyl-C3'/C5' | ~7.4-7.6 | ~129-131 |

| Phenyl-C4' | ~7.3-7.5 | ~126-128 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and intermolecular interactions. For this compound, MD simulations can elucidate how the molecule explores different spatial arrangements and how it interacts with itself in the solid state or with solvent molecules in solution.

Conformational analysis of this compound is also a critical aspect that can be explored through computational methods. The dihedral angle between the phenyl ring and the imidazole ring is a key conformational parameter. Potential energy surface scans, often performed using ab initio or DFT methods, can identify the most stable conformations and the energy barriers to rotation around the N-C(phenyl) bond. researcher.life For many 1-phenyl-1H-imidazole derivatives, a non-planar (twisted) conformation is found to be the most stable, arising from a balance between conjugative effects, which favor planarity, and steric hindrance, which favors a twisted arrangement. cihanuniversity.edu.iq

The following table summarizes the types of intermolecular interactions that could be investigated for this compound using computational methods.

| Interaction Type | Description | Computational Method |

|---|---|---|

| C-H···π Interactions | Interactions between C-H bonds and the π-systems of the phenyl and imidazole rings. | Hirshfeld Surface Analysis, DFT |

| π-π Stacking | Stacking interactions between the aromatic rings of adjacent molecules. | Crystal Structure Prediction, MD Simulations |

| Halogen Bonding | Noncovalent interaction involving the iodine atom as a Lewis acidic region. | DFT, Molecular Electrostatic Potential Mapping |

| Van der Waals Forces | General attractive or repulsive forces between molecules. | MD Simulations, DFT |

Computational Studies on Coordination Behavior and Ligand Design

The presence of nitrogen atoms with lone pairs of electrons in the imidazole ring of this compound makes it a potential ligand for coordination with metal ions. Computational chemistry plays a significant role in predicting and understanding the coordination behavior of such molecules and in the rational design of new ligands for specific applications.

DFT calculations can be used to investigate the electronic properties of this compound that are relevant to its coordination ability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. nih.gov The distribution of these frontier orbitals can reveal the most likely sites for coordination. For imidazole-based ligands, the HOMO is often localized on the imidazole ring, particularly the nitrogen atoms, indicating their nucleophilic character and availability for coordination to a metal center. nih.gov

Furthermore, computational studies can model the structure and stability of metal complexes involving this compound as a ligand. By calculating the binding energies between the ligand and various metal ions, it is possible to predict the strength and nature of the coordination bonds. nih.gov Such calculations have been successfully applied to understand the coordination of other imidazole derivatives with transition metals like zinc, copper, and cobalt. nih.govnih.gov The iodine substituent in this compound could also influence its coordination properties, potentially participating in secondary interactions within the coordination sphere.

The design of novel ligands based on the this compound scaffold can also be guided by computational methods. By systematically modifying the substituents on the phenyl or imidazole rings in silico, it is possible to tune the electronic and steric properties of the ligand to achieve desired coordination geometries, stabilities, and reactivities in the resulting metal complexes.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic pathways for heterocyclic compounds. Future research on 2-Iodo-1-phenyl-1H-imidazole will prioritize the creation of environmentally benign and efficient synthetic methods.

Key areas of focus include:

Iodine-Catalyzed Reactions: Utilizing molecular iodine as a low-cost, readily available, and benign catalyst for imidazole (B134444) synthesis aligns with green chemistry principles. Research is moving towards solvent-free conditions, such as grinding techniques, to further reduce environmental impact. researchgate.net

Atom-Economical Approaches: Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. rsc.org An example is the 100% atom-economical iodosulfenylation of alkynes, which provides a sustainable route to stereodefined iodoalkenyl sulfides. rsc.orgresearchgate.net

Continuous-Flow Synthesis: Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processes. rsc.org Developing a continuous-flow synthesis for this compound and its precursors would represent a significant advancement in sustainable manufacturing.

Alternative Energy Sources: The use of ultrasound irradiation to facilitate reactions represents a green approach that can lead to rapid, high-yield synthesis of imidazole derivatives under mild conditions with minimal waste.

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Key Features | Advantages | Relevant Research Focus |

|---|---|---|---|

| Iodine-Mediated Grinding | Solvent-free, uses I₂ as a catalyst | Eco-friendly, short reaction times, easy workup researchgate.net | Synthesis of triaryl substituted imidazoles researchgate.net |

| Ultrasound-Assisted Synthesis | Use of sonication | Rapid, mild conditions, atom-economy, minimal waste | Synthesis of 2-aryl-4-phenyl-1H-imidazoles |

| Atom-Economical Iodosulfenylation | Reagentless, uses I₂ and disulfides | 100% atom-economy, scalable, clean reactions rsc.org | Synthesis of (E)-β-iodoalkenyl sulfides rsc.org |

| Continuous-Flow Process | One-pot, continuous reaction | Atom economical, highly selective, avoids chromatography rsc.org | Synthesis of functionalized 1,2,4-triazoles rsc.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The carbon-iodine bond in this compound is a key functional handle for a variety of chemical transformations. Future research will delve into discovering new reactions and reactivity patterns that go beyond conventional cross-coupling chemistry.

Emerging areas of investigation include:

Iodine-Mediated Annulations: New methods for forming functionalized imidazolium (B1220033) salts through iodine-mediated annulation of enamines are being explored. acs.org In these reactions, iodine can act as both an iodinating agent and a Lewis acid catalyst. acs.org

Iodine-Copper Exchange Reactions: The selective functionalization of iodoimidazoles can be achieved through iodine-copper exchange reactions. rsc.org This allows for the introduction of various electrophiles, even in the presence of sensitive functional groups. rsc.org

Unusual Ring Transformations: Research into the transformation of the aromatic 1H-imidazole ring into non-aromatic 2H-imidazole derivatives reveals the potential for unexpected reactivity and the synthesis of novel heterocyclic systems. researchgate.net

Photochemical Cyclizations: Photochemical reactions of iodo-imidazoles offer a pathway to fused-ring systems. For instance, 2-iodo-1-(ω-arylalkyl)-1H-benzimidazoles can undergo photochemical cyclization to produce aromatic ring-fused benzimidazoles. researchgate.net

Integration of this compound into Advanced Catalytic Cycles

Iodo-substituted imidazoles are promising candidates for applications in catalysis, either as ligands for metal centers or as catalysts themselves.

Future directions in this area involve:

Multicomponent Reactions (MCRs): Iodine can serve as an effective catalyst in MCRs for the synthesis of complex heterocyclic structures like imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. The low cost and benign nature of iodine make it an attractive choice for these reactions.

Catalyst System Development: The development of catalyst systems derived from fluoroboric acid has been investigated for the selective synthesis of tri- and tetrasubstituted imidazoles. rsc.org this compound could be explored as a precursor or ligand in similar systems to control selectivity.

Heterogeneous Catalysis: Immobilizing 2-phenyl-1H-imidazole derivatives on solid supports like clay minerals creates heterogeneous catalysts for reactions such as the Henry reaction. researchgate.net This approach facilitates catalyst recovery and reuse, aligning with sustainable chemistry principles.

Palladium-Catalyzed Intramolecular Arylation: The C-2 position of the imidazole ring can participate in palladium-catalyzed intramolecular arylation reactions. N-benzyl-2-iodoimidazole, for example, can be converted to 5H-imidazo[2,1-a]isoindole in a single step, a reaction that can be accelerated by microwave irradiation. researchgate.net

Design and Synthesis of Derivatives for Next-Generation Functional Materials

The unique electronic and structural properties of the imidazole core, combined with the reactivity of the C-I bond, make this compound a valuable precursor for advanced functional materials.

Potential areas for future development include:

Ionic Hyper-Cross-linked Polymers: Imidazole-based ionic polymers with tunable nanostructures are being investigated for applications such as the capture of radioactive iodine. researchgate.net The phenyl and iodo substituents on the imidazole ring could be modified to fine-tune the porosity and binding affinity of these materials.

Coordination Chemistry and Polymers: Imidazole derivatives play a significant role in coordination chemistry and polymer science. researchgate.net The ability of the imidazole nitrogen to act as a ligand for transition metals can be exploited to create new coordination polymers and metal-organic frameworks (MOFs) with tailored properties.

Nonlinear Optical Materials: The structure of 1-phenyl-1H-imidazole derivatives makes them candidates for nonlinear optical materials. researchgate.net The introduction of an iodine atom at the 2-position could modulate the electronic properties and enhance the nonlinear optical response.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Potential Application | Rationale for Use |

|---|---|---|

| Ionic Hyper-Cross-linked Polymers | Radioactive iodine capture researchgate.net | Tunable porosity and specific binding sites for iodine. |

| Coordination Polymers/MOFs | Catalysis, gas storage researchgate.net | Imidazole nitrogen acts as a ligand for metal centers. |

| Nonlinear Optical (NLO) Materials | Optoelectronics researchgate.net | Modifiable electronic properties for enhanced NLO response. |

Multidisciplinary Approaches for Expanding Application Landscapes

The full potential of this compound will be realized through collaborative efforts that bridge organic synthesis with medicinal chemistry, materials science, and computational modeling.

Key multidisciplinary trends include:

Medicinal Chemistry and Drug Discovery: Imidazole-containing compounds are prevalent in pharmaceuticals. researchgate.netnih.gov Derivatives of this compound can be synthesized and screened for a wide range of biological activities. For example, phenyl-imidazole derivatives have been developed as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) for cancer therapy and α-glucosidase for diabetes treatment. nih.govnih.gov The iodo-substituent provides a reactive site for further modification and optimization of these inhibitors.

Antimicrobial and Antifungal Agents: The imidazole nucleus is a core component of many antifungal drugs. researchgate.net New derivatives can be synthesized to combat drug-resistant strains of bacteria and fungi. nih.gov

Computational Docking and Structure-Based Design: Computational tools can guide the design of new derivatives with enhanced binding affinity for specific biological targets. nih.govnih.gov This approach was used to develop potent inhibitors of IDO based on the 4-phenyl-imidazole scaffold. nih.gov

Materials Science Integration: Collaboration with materials scientists can lead to the development of novel materials with applications in electronics, sensing, and environmental remediation. The inherent properties of the imidazole ring, such as its role in proton transport and its ability to coordinate with metals, can be harnessed in these applications. researchgate.net

By pursuing these future research directions, the scientific community can continue to expand the utility of this compound as a cornerstone for innovation in chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Iodo-1-phenyl-1H-imidazole, and how do reaction conditions influence yield and purity?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, iodination of 1-phenyl-1H-imidazole derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (60–80°C) in polar solvents like DMF or THF is a common approach .

- Optimization : Reaction conditions such as solvent choice (e.g., methanol for solubility), catalyst load (e.g., Pd(PPh₃)₄ for regioselectivity), and stoichiometric ratios of reagents significantly impact yield. For instance, excess iodine may lead to over-iodination, reducing purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Techniques :

- ¹H/¹³C NMR : The imidazole proton (N–CH–N) typically appears as a singlet near δ 7.5–8.0 ppm, while the iodine atom deshields adjacent carbons, shifting ¹³C signals downfield .

- IR Spectroscopy : Stretching vibrations for C–I bonds appear at ~500–600 cm⁻¹, and aromatic C–H stretches are observed near 3000–3100 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., 270.07 g/mol for C₉H₇IN₂), with fragmentation patterns confirming the imidazole core .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Biological Targets : The compound serves as a precursor for developing enzyme inhibitors (e.g., xanthine oxidase) and antimicrobial agents. Its iodine substituent enhances electrophilicity, facilitating interactions with nucleophilic residues in active sites .

- Drug Design : Structural analogs of this compound have shown promise in targeting fungal pathogens (e.g., Candida spp.) via ergosterol biosynthesis inhibition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

- Root Cause Analysis : Contradictions often arise from variations in reaction scale, solvent purity, or catalyst aging. For example, trace moisture in DMF can hydrolyze intermediates, reducing yields .

- Mitigation Strategies :

- Reproducibility : Standardize protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate reagent purity via Karl Fischer titration .

- Yield Optimization : Use design-of-experiment (DoE) approaches to identify critical parameters (e.g., temperature, stoichiometry) .

Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software aid in overcoming these?

- Challenges : Heavy iodine atoms cause strong X-ray absorption, complicating data collection. Twinning or disordered crystal packing may also occur due to the planar imidazole ring .

- SHELX Applications :

- Refinement : SHELXL refines heavy-atom positions using charge-flipping algorithms, improving electron density maps for accurate hydrogen placement .

- Validation : The software’s built-in checks (e.g., ADDSYM) detect symmetry violations, ensuring correct space group assignment .

Q. In computational studies, how does the molecular docking of this compound with target enzymes inform its mechanism of action?

- Docking Workflow :

- Preparation : Optimize the ligand geometry at the DFT/B3LYP level and generate electrostatic potential maps to identify reactive regions .

- Pose Prediction : AutoDock Vina or Schrödinger Glide simulates binding modes, with the iodine atom forming halogen bonds (e.g., with Tyr residues in xanthine oxidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.